molecular formula C10H10BrN3 B12878774 1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl- CAS No. 246863-97-8

1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl-

Cat. No.: B12878774
CAS No.: 246863-97-8
M. Wt: 252.11 g/mol
InChI Key: WTDQCTNZFSNPBA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization .

Properties

CAS No.

246863-97-8

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)

InChI Key

WTDQCTNZFSNPBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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